(S)-Fmoc-2-amino-3-propargyloxy-propionic acid

Peptide stapling Alpha-helix stabilization Protein-protein interaction inhibitors

Fmoc-L-Ser(propargyl)-OH features a propargyloxy side chain that extends the terminal alkyne further from the peptide backbone than Fmoc-propargylglycine, providing the conformational flexibility critical for i,i+4 and i,i+7 helical stapling (56% helicity achieved in BCL-9 α-helical peptide systems). The (S)-enantiomer preserves native L-amino acid chirality essential for correct secondary structure presentation; substitution with the (R)-enantiomer disrupts staple geometry. The terminal alkyne enables CuAAC click chemistry for conjugation to fluorophores, biotin, PEG polymers, or cytotoxic payloads, as well as on-resin Glaser oxidative macrocyclization for cyclic peptide library generation. Fully compatible with standard Fmoc/tBu solid-phase peptide synthesis. ≥98% HPLC purity, white to off-white powder. Ideal for synthesizing stapled peptide inhibitors of oncogenic protein-protein interactions, click-functionalized peptide probes for imaging and pull-down assays, and γ-propargyl-PNA backbones for antisense/gene regulation applications.

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
CAS No. 1354752-75-2
Cat. No. B1472112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fmoc-2-amino-3-propargyloxy-propionic acid
CAS1354752-75-2
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyRVEQAPLSYFNSJW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Fmoc-2-amino-3-propargyloxy-propionic Acid (CAS 1354752-75-2) for Solid-Phase Peptide Synthesis and Bioconjugation


(S)-Fmoc-2-amino-3-propargyloxy-propionic acid, also known as Fmoc-L-Ser(propargyl)-OH, is an Fmoc-protected non-canonical amino acid derivative . It features a 9-fluorenylmethoxycarbonyl (Fmoc) α-amine protecting group and a propargyloxy side chain that introduces a terminal alkyne functionality . This bifunctional design enables its direct incorporation into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols while providing a reactive handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry or Glaser-type oxidative coupling reactions [1]. The compound is supplied as a white to off-white powder with a minimum purity of ≥98% (HPLC) and a molecular weight of 365.39 g/mol . Its stereochemistry is defined by the (S)-configuration at the α-carbon, corresponding to the L-enantiomer of serine .

Why (S)-Fmoc-2-amino-3-propargyloxy-propionic Acid Cannot Be Directly Substituted with Other Alkyne-Containing Amino Acids


Although several Fmoc-protected alkyne amino acids exist for peptide modification, the propargyloxy-serine scaffold of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid provides a unique structural and functional profile that is not replicated by other common alkyne-containing amino acids . In contrast to Fmoc-L-propargylglycine (Fmoc-Pra-OH), which places the alkyne directly on the β-carbon and results in a shorter, less flexible linkage, the propargyloxy ether group in Fmoc-L-Ser(propargyl)-OH extends the alkyne further from the peptide backbone [1]. This increased side-chain length and conformational flexibility are critical for achieving specific intramolecular staple geometries, such as the i,i+4 and i,i+7 helical stapling patterns demonstrated in BCL-9 peptide systems [1]. Furthermore, the (S)-enantiomer (L-configuration) is essential for preserving native α-helical chirality; substitution with the (R)-enantiomer (Fmoc-D-Ser(propargyl)-OH) would alter the spatial presentation of the staple, potentially disrupting the desired secondary structure [2]. Therefore, simple interchange with alternative alkyne amino acids or the opposite enantiomer will not yield comparable conformational stabilization or click chemistry positioning.

Quantitative Differentiation of (S)-Fmoc-2-amino-3-propargyloxy-propionic Acid from Closest Analogs


α-Helical Stabilization via Glaser Stapling: i,i+4 and i,i+7 Peptide Conformational Enhancement

When incorporated into a 24-mer BCL-9 peptide at i and i+4 positions, on-resin Glaser coupling of propargyl serine side chains yielded a 56% increase in α-helical content relative to the linear, unstapled precursor peptide [1]. Similarly, an i,i+7 stapled configuration using the same building block achieved a 40% increase in helicity [1]. This direct enhancement of helical secondary structure is a quantifiable performance metric for peptide stapling applications.

Peptide stapling Alpha-helix stabilization Protein-protein interaction inhibitors

Optical Purity and Enantiomeric Specification for Peptide Chirality Control

The (S)-enantiomer (Fmoc-L-Ser(propargyl)-OH) exhibits a specific optical rotation of [α]D²⁰ = -5.5° ± 0.5° (c=1 in DMF) . In contrast, the (R)-enantiomer (Fmoc-D-Ser(propargyl)-OH) would display an equal but opposite rotation, and the D-isomer is not functionally interchangeable for applications requiring native L-amino acid stereochemistry. This chiral purity is essential for maintaining the correct spatial orientation of the propargyl side chain in helical peptides.

Chiral purity Enantiomeric excess SPPS quality control

Side-Chain Length and Conformational Flexibility Advantage Over Propargylglycine

The propargyloxy side chain of Fmoc-L-Ser(propargyl)-OH is longer and more flexible than the direct propargyl side chain of Fmoc-L-propargylglycine (Fmoc-Pra-OH) [1]. This structural difference is critical for achieving the 7 Å diynyl linker distance required for i,i+4 helical stapling [1]. Attempting to use Fmoc-Pra-OH in place of Fmoc-L-Ser(propargyl)-OH would result in a shorter staple that is unlikely to effectively span the same i,i+4 or i,i+7 spacing without introducing conformational strain or disrupting helix formation.

Peptide macrocyclization Staple geometry Helix mimicry

Purity and HPLC Specification for Reproducible SPPS Coupling Efficiency

The target compound is specified with a purity of ≥98% by HPLC . While other alkyne-containing Fmoc amino acids may also be supplied at similar purity levels (e.g., Fmoc-L-propargylglycine often ≥98% ), the consistent high purity of Fmoc-L-Ser(propargyl)-OH across multiple vendors ensures reliable coupling efficiency in SPPS. Variations in purity below this threshold can lead to incomplete couplings and the accumulation of deletion sequences, which are difficult to separate from the desired full-length product.

Peptide synthesis Quality control Coupling yield

Primary Research and Industrial Applications for (S)-Fmoc-2-amino-3-propargyloxy-propionic Acid


Stapled Peptide Therapeutics for Targeting Intracellular Protein-Protein Interactions

This compound is a critical building block for synthesizing stapled α-helical peptides that inhibit oncogenic protein-protein interactions [1]. The quantitative increase in helicity observed in BCL-9 peptides (56% for i,i+4) demonstrates its utility in generating conformationally constrained ligands with improved proteolytic stability and cell permeability [1]. Researchers developing inhibitors of Wnt/β-catenin signaling, p53-MDM2, or BCL-2 family proteins can utilize this compound to create hydrocarbon or diyne-stapled peptides.

Site-Specific Bioconjugation and Peptide Labeling via Copper-Catalyzed Click Chemistry

The terminal alkyne of the propargyloxy side chain enables chemoselective conjugation to azide-containing fluorophores, biotin, PEG polymers, or cytotoxic payloads [1]. This allows for the precise modification of peptides for applications such as fluorescence imaging, affinity pull-down assays, or the generation of antibody-drug conjugates (ADCs). The compound's compatibility with standard Fmoc-SPPS ensures that the click handle can be positioned at any desired location within the peptide sequence.

On-Resin Peptide Macrocyclization for Library Synthesis and Drug Discovery

The Glaser stapling methodology using propargyl serine residues enables efficient on-resin macrocyclization to generate libraries of conformationally constrained cyclic peptides [1]. This approach is valuable in drug discovery for identifying novel inhibitors of challenging targets, as cyclic peptides often exhibit enhanced binding affinity, selectivity, and metabolic stability compared to their linear counterparts. The procedurally simple reaction conditions facilitate high-throughput synthesis and screening.

Development of Peptide Nucleic Acid (PNA) Oligomers for Orthogonal Hybridization

The propargyl-containing serine derivative serves as a precursor for synthesizing γ-propargyl-PNA backbones . PNAs are synthetic DNA/RNA mimics used in antisense and antigene applications. The alkyne handle allows for post-synthetic functionalization with fluorophores or other moieties via click chemistry, enabling the creation of PNA probes for diagnostics or gene regulation studies.

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